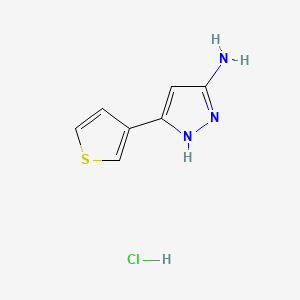![molecular formula C12H17NO4 B13709751 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid is an organic compound that features a pyrrole ring substituted with an ethoxycarbonyl group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain can be attached through a Friedel-Crafts acylation reaction using pentanoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other derivatives.
Scientific Research Applications
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Similar structure but lacks the pentanoic acid chain.
5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
5-(Ethoxycarbonyl)-2H-pyrrole-3-carboxylic Acid: Similar structure but with a different position of the ethoxycarbonyl group.
Uniqueness
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid is unique due to the presence of both the ethoxycarbonyl group and the pentanoic acid chain, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-(5-ethoxycarbonyl-1H-pyrrol-3-yl)pentanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12(16)10-7-9(8-13-10)5-3-4-6-11(14)15/h7-8,13H,2-6H2,1H3,(H,14,15) |
InChI Key |
SWNXSYPAHKSDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)

![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
